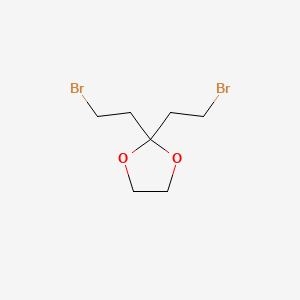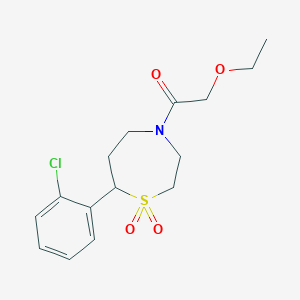
3-Bromo-1H-1,7-naphthyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-1H-1,7-naphthyridin-4-one” is a compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that have diverse biological activities and photochemical properties . They are used in various fields such as medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Chemical Reactions Analysis
Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-Bromo-1H-1,7-naphthyridin-4-one plays a pivotal role in the field of chemical synthesis and characterization. Its derivatives, such as 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, are synthesized using brominating agents, with their structures confirmed via spectral studies like FTIR, NMR, and X-ray single-crystal diffractometry. These compounds exhibit significant properties like monoclinic crystal systems and are stabilized through hydrogen bond interactions, indicating potential applications in materials science and crystal engineering (Patil, Pathan, & Zangade, 2021).
Organic Synthesis
The reactivity of 3-Bromo-1H-1,7-naphthyridin-4-one with potassium amide in liquid ammonia showcases its versatility in organic synthesis. This reaction yields amino derivatives, presenting a pathway to modify the naphthyridine core for various applications. The reaction mechanism involves intermediates like 3,4-didehydro-1,7-naphthyridine, highlighting the compound's utility in synthesizing complex organic molecules (Plas, Woźniak, & Veldhuizen, 2010).
Materials Science
In the domain of materials science, particularly in organic photovoltaic devices, bromo derivatives like 4-bromoanisole have found use as processing additives to control phase separation and purity. This application underlines the broader utility of bromo-naphthyridine derivatives in enhancing the efficiency of electronic materials by promoting the aggregation of polymers, thereby optimizing device performance (Liu et al., 2012).
Catalysis
The structural flexibility of 3-Bromo-1H-1,7-naphthyridin-4-one derivatives enables their application in catalysis. For instance, dinuclear complexes derived from related structures have been employed in water oxidation processes, demonstrating their catalytic capabilities. These complexes exhibit properties influenced by electron donor/acceptor abilities, contributing to advancements in green chemistry and sustainable energy solutions (Zong & Thummel, 2005).
Pharmaceutical Chemistry
While ensuring the exclusion of drug use, dosage, and side effects, it is noteworthy that the structural manipulation of naphthyridine derivatives, including bromination, offers insights into the design of novel compounds with potential bioactivity. The transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones into thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, for instance, enhances their pharmacological potency, suggesting their relevance in the development of therapeutic agents (Singh et al., 1995).
Safety And Hazards
The safety data sheet for a similar compound, “1,7-Naphthyridin-4(1H)-one”, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-1H-1,7-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISLSYOJOUTPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-1,7-naphthyridin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2812734.png)

![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)
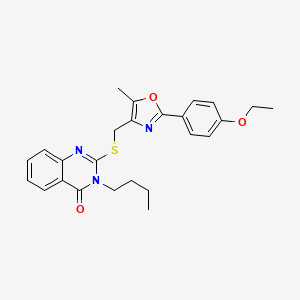
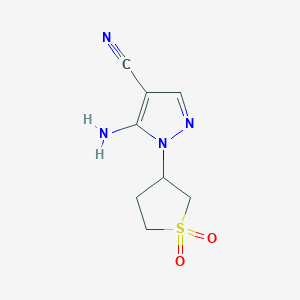
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)
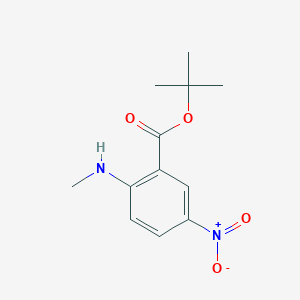
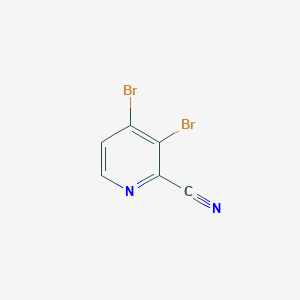
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
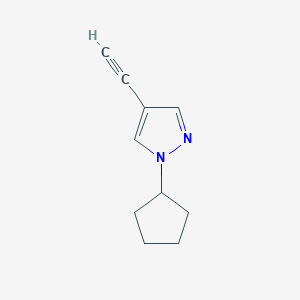
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
